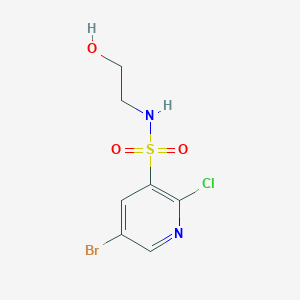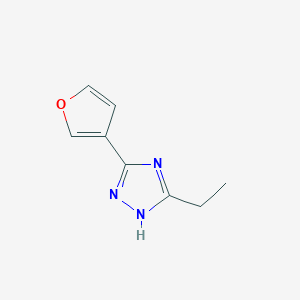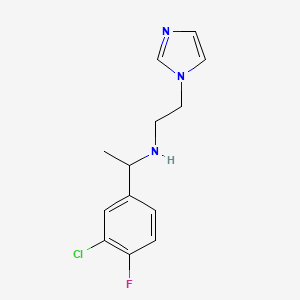
N-(2-imidazol-1-ylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-imidazol-1-ylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as IEPA or Imidazole Ethyl Propenamide and is a small molecule inhibitor of the enzyme, soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that play crucial roles in regulating various physiological processes.
Wirkmechanismus
IEPA acts as a potent sEH inhibitor, which prevents the hydrolysis of EETs. This leads to an increase in the levels of EETs, which have various beneficial effects on the body. EETs are known to have anti-inflammatory, vasodilatory, and anti-cancer properties.
Biochemical and Physiological Effects:
IEPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer properties. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
IEPA has several advantages for lab experiments, including its high potency and specificity as an sEH inhibitor. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on IEPA, including its use as a therapeutic agent for various diseases, including cardiovascular disease, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration of IEPA for these applications. Additionally, research is needed to develop more effective and efficient methods for synthesizing IEPA and other sEH inhibitors.
Synthesemethoden
IEPA can be synthesized using a variety of methods, including the reaction of 2-bromoethylamine hydrobromide with imidazole, followed by reaction with acryloyl chloride. Another method involves the reaction of imidazole with 2-chloroethyl acrylate. These methods have been optimized to produce high yields of IEPA with high purity.
Wissenschaftliche Forschungsanwendungen
IEPA has been extensively studied for its potential applications in various fields, including cardiovascular disease, inflammation, and cancer. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHSUVNDIIIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)


![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)